
(S)-1-(2,5-Dibromophenyl)propan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a dibromophenyl group attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropan-1-amine, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Chiral Resolution: The resulting dibromophenylpropan-1-amine is subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-1-(2,5-Dibromophenyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems for efficient synthesis.
化学反応の分析
Types of Reactions
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The dibromophenyl group can be reduced to form mono-brominated or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of mono-brominated or non-brominated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
科学的研究の応用
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
®-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.
1-(2,5-Dibromophenyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.
1-(2,5-Dibromophenyl)butan-1-amine hydrochloride: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of two bromine atoms on the phenyl ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H12Br2ClN |
|---|---|
分子量 |
329.46 g/mol |
IUPAC名 |
(1S)-1-(2,5-dibromophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11Br2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
OKWLWEDUWMMGAS-FVGYRXGTSA-N |
異性体SMILES |
CC[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
正規SMILES |
CCC(C1=C(C=CC(=C1)Br)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)



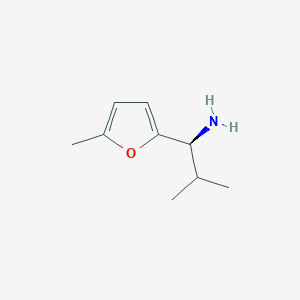
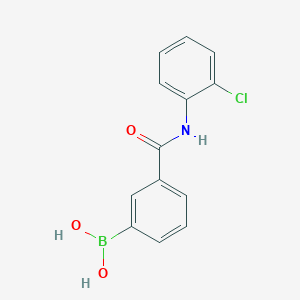
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
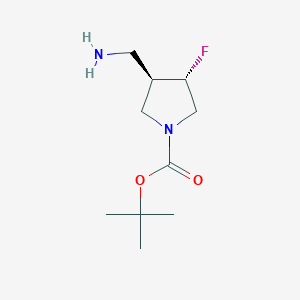
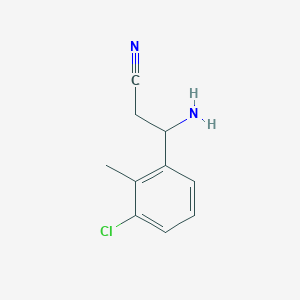
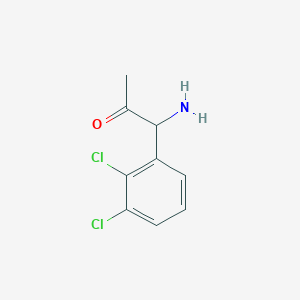
![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)

